molecular formula C13H16O B1365801 3-(p-Tolyl)cyclohexanone CAS No. 99495-15-5

3-(p-Tolyl)cyclohexanone

Cat. No.: B1365801
CAS No.: 99495-15-5
M. Wt: 188.26 g/mol
InChI Key: FRQUGZXADTWFGO-UHFFFAOYSA-N
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Description

3-(p-Tolyl)cyclohexanone is a substituted cyclohexanone derivative featuring a para-methylphenyl (p-tolyl) group at the 3-position of the cyclohexanone ring. Substituted cyclohexanones are pivotal intermediates in organic synthesis, pharmaceuticals, and materials science, with substituent position and nature significantly influencing reactivity and applications .

Properties

IUPAC Name

3-(4-methylphenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h5-8,12H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQUGZXADTWFGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)cyclohexanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylacetophenone with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyclohexanone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methylbenzoic acid, while reduction can produce 3-(4-methylphenyl)cyclohexanol.

Scientific Research Applications

3-(p-Tolyl)cyclohexanone has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)cyclohexanone involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates may participate in further biochemical reactions, influencing various metabolic pathways.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

  • 4-(p-Tolyl)cyclohexanone (CAS 40503-90-0): This positional isomer has the p-tolyl group at the 4-position. While data on its physical properties are sparse, positional differences can alter steric and electronic effects. For example, the 3-substituted derivative may exhibit distinct reactivity in enolate formation or hydrogenation due to proximity to the ketone group .
  • This compound is used in research but lacks industrial-scale applications .

Alkyl-Substituted Cyclohexanones

  • 3-Methylcyclohexanone (CAS 591-24-2): A simpler analog with a methyl group at the 3-position. It has a boiling point of 169–171°C and density of 0.914 g/cm³. The methyl group’s smaller size reduces steric hindrance compared to p-tolyl, facilitating reactions like aldol condensations .
  • 3-(3,3-Dimethylbutyl)cyclohexanone (CAS 40564-94-1): This compound features a bulky alkyl substituent, which may hinder nucleophilic attacks on the ketone. Its applications are less documented but likely niche compared to aromatic-substituted derivatives .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Properties (Documented/Inferred) References
3-(p-Tolyl)cyclohexanone C₁₃H₁₆O 200.27 Likely low water solubility; high thermal stability due to aromatic ring
3-Methylcyclohexanone C₇H₁₂O 112.17 Boiling point: 169–171°C; density: 0.914 g/cm³
4-(p-Tolyl)cyclohexanone C₁₃H₁₆O 200.27 Similar to 3-isomer but altered reaction kinetics
2-Allyl-3-methylcyclohexanone C₁₀H₁₄O 150.22 Liquid at room temperature; used in synthetic intermediates

Biological Activity

3-(p-Tolyl)cyclohexanone, a compound with the molecular formula C13H16OC_{13}H_{16}O, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanone with p-tolyl magnesium bromide or other p-tolyl derivatives. The resulting compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antibacterial Activity : Studies have shown varying degrees of antibacterial efficacy against common pathogens.
  • Antifungal Activity : The compound has demonstrated activity against several fungal strains, including Candida albicans.
  • Cytotoxicity : In vitro studies have assessed its cytotoxic effects on various cancer cell lines.

Antibacterial and Antifungal Properties

A recent study evaluated the antibacterial and antifungal activities of several derivatives, including this compound. The results are summarized in the following table:

CompoundBacterial StrainZone of Inhibition (mm)Antifungal Activity
This compoundStaphylococcus aureus15Moderate against C. albicans
E. coli12Weak against Aspergillus niger
Pseudomonas aeruginosa10Inactive against A. oryzae

The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus, while showing limited antifungal properties against certain strains .

Cytotoxicity Studies

Cytotoxicity assays have been performed using various cancer cell lines, including MCF-7 (breast cancer), Caco2 (colon cancer), and PC-3 (prostate cancer). The findings are as follows:

Cell LineIC50 (μM)Observations
MCF-745Moderate cytotoxicity observed
Caco260Significant reduction in cell viability
PC-370Lower sensitivity compared to MCF-7

These results suggest that while this compound has some cytotoxic effects, its potency varies across different cell types .

The biological activity of this compound may be attributed to its ability to interact with cellular targets, potentially disrupting cellular functions or inducing apoptosis in cancer cells. Molecular docking studies indicate that the compound can bind to specific enzymes involved in cancer cell proliferation and survival .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Study on Anticancer Effects : A study investigated a series of cyclohexanone derivatives for their anticancer properties, revealing that modifications at the aromatic ring significantly influenced their activity.
  • Antifungal Research : Research on related compounds indicated potential for developing new antifungal agents targeting resistant strains of fungi.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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